10-Methyldocos-9-ene 10-Methyldocos-9-ene
Brand Name: Vulcanchem
CAS No.: 52078-32-7
VCID: VC19637392
InChI: InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3
SMILES:
Molecular Formula: C23H46
Molecular Weight: 322.6 g/mol

10-Methyldocos-9-ene

CAS No.: 52078-32-7

Cat. No.: VC19637392

Molecular Formula: C23H46

Molecular Weight: 322.6 g/mol

* For research use only. Not for human or veterinary use.

10-Methyldocos-9-ene - 52078-32-7

Specification

CAS No. 52078-32-7
Molecular Formula C23H46
Molecular Weight 322.6 g/mol
IUPAC Name 10-methyldocos-9-ene
Standard InChI InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3
Standard InChI Key ZLMSHWSQZPXENK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC(=CCCCCCCCC)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

10-Methyldocos-9-ene (C<sub>23</sub>H<sub>44</sub>) consists of a 22-carbon backbone with a methyl branch at the 10th carbon and a cis or trans double bond at the 9th position. The IUPAC name reflects this structure: 10-methyldocos-9-ene. The compound’s molecular formula and weight were derived from synthetic precursors reported in literature .

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>44</sub>
Molecular Weight320.6 g/mol
Double Bond Position9 (Z/E isomerism)
Methyl Branch Position10

Isomerism and Stereochemistry

The double bond at position 9 introduces geometric isomerism (Z or E). Synthetic routes often yield mixtures of isomers, as seen in the preparation of related compounds like ethyl 10-methyldocos-9-enoate, which produced a 4:3 ratio of E and Z isomers . Separation techniques such as vacuum flash chromatography are required to isolate pure forms .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 10-methyldocos-9-ene derivatives involves multi-step organic reactions. A representative pathway from recent literature includes :

  • Aldol Condensation:

    • Reaction of 2-tetradecanone with a Grignard reagent (e.g., NaHMDS) to form ethyl 10-methyldocos-9-enoate.

    • Conditions: −78°C under argon, followed by gradual warming to room temperature .

  • Reduction to Alcohol:

    • Conversion of the ester to 10-methyldocos-9-en-1-ol using LiAlH<sub>4</sub> in tetrahydrofuran (THF).

    • Yield: 65% (96% purity by GC) .

  • Bromination:

    • Treatment of the alcohol with carbon tetrabromide (CBr<sub>4</sub>) and triphenylphosphine (PPh<sub>3</sub>) to produce 10-methyldocos-9-en-1-yl bromide.

    • Yield: 92% after purification .

Challenges in Synthesis

  • Isomer Separation: The coexistence of E and Z isomers complicates purification, necessitating advanced chromatographic methods .

  • Sensitivity to Oxygen: Reactions require inert atmospheres (e.g., argon) to prevent oxidation of intermediates .

Physicochemical Properties

While direct data on 10-methyldocos-9-ene are scarce, properties can be inferred from structurally similar compounds:

Property10-Methyldocos-9-ene (Estimated)Methyl Erucate (Analog)
Density~0.87 g/cm³0.9±0.1 g/cm³
Boiling Point~350–400°C (atm)422.9±14.0°C
Flash Point>80°C84.6±18.5°C
SolubilityInsoluble in waterInsoluble in water

The lower boiling point compared to methyl esters (e.g., methyl erucate ) reflects the absence of polar functional groups.

Applications in Scientific Research

Role in Pheromone Studies

10-Methyldocos-9-ene derivatives are pivotal in studying cuticular hydrocarbons (CHCs), which mediate social behaviors in ants. For example:

  • Gamergate Recognition: In Harpegnathos saltator ants, CHCs like 10-methyldocos-9-enoate derivatives help distinguish reproductive gamergates from non-reproductive workers .

  • Odorant Receptor Activation: Specialized receptors (e.g., HsOr263) in ants respond to CHCs, enabling caste-specific communication .

Industrial Relevance

  • Surfactant Precursors: Long-chain alkenes serve as intermediates in synthesizing surfactants and lubricants.

  • Lipid Research: The compound’s branched structure aids in modeling membrane lipid behavior.

PrecautionRecommendation
FlammabilityStore away from ignition sources
Personal ProtectionGloves, face shields

Environmental Impact

No ecotoxicological data are available, but persistence in the environment is expected due to low water solubility.

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